N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS/c22-17-5-3-6-18-19(17)25-21(28-18)26(13-16-4-1-2-11-24-16)20(27)15-9-7-14(12-23)8-10-15/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFUKYRQPDIRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole group have been known to exhibit antibacterial and anti-inflammatory properties, suggesting potential targets could be bacterial cells or inflammation-related enzymes.
Mode of Action
Compounds with similar structures have been shown to inhibit bacterial growth and inflammation. They may interact with their targets, causing changes that inhibit the function of the target, leading to the observed effects.
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interfere with bacterial growth processes or inflammation pathways.
Result of Action
Similar compounds have been shown to exhibit antibacterial and anti-inflammatory effects, suggesting that this compound may also have similar effects.
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 411.92 g/mol. It features a benzothiazole moiety, which is known for its pharmacological significance.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of benzothiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups and specific substitutions on the thiazole ring significantly enhances the cytotoxic activity of these compounds. For instance, modifications at the para position of the phenyl ring have been shown to increase potency against tumor cells.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 |
The presence of functional groups such as cyano and thiazole contributes to its mechanism of action, potentially disrupting bacterial cell wall synthesis or function.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Through induction of apoptosis in cancer cells by activating caspase pathways.
- Antibacterial Activity : By interfering with bacterial protein synthesis or cell wall integrity.
Case Studies
- Antitumor Efficacy : In a study involving xenograft models, administration of the compound resulted in significant tumor shrinkage compared to control groups, demonstrating its potential as a therapeutic agent in cancer treatment.
- Antimicrobial Testing : A series of in vitro assays confirmed that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics, suggesting its utility in addressing antibiotic resistance.
Comparison with Similar Compounds
Target Compound
- Core : 4-Chlorobenzo[d]thiazole.
- Substituents: 4-Cyanobenzamide. N-(Pyridin-2-ylmethyl).
Key Analogs (Table 1):
Structural Insights :
- The pyridin-2-ylmethyl group in the target compound distinguishes it from analogs with pyridin-3-yl (e.g., ), which may alter steric interactions or hydrogen bonding in biological systems.
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be drawn from analogs:
- Melting Points :
- Solubility: Pyridinylmethyl groups (e.g., in ) may enhance aqueous solubility compared to morpholinomethyl () or sulfamoyl () analogs.
Spectral Characterization
- 1H NMR :
- The target’s pyridin-2-ylmethyl group would show aromatic protons at δ 8.3–8.6 ppm (pyridine H) and a methylene bridge at δ 4.5–5.0 ppm (N–CH2–).
- Comparatively, N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) exhibits a singlet for the thiazole NH at δ 12.5 ppm, absent in the target due to N-alkylation .
- IR: The cyano group (C≡N) in the target would show a sharp peak near 2220 cm⁻¹, distinct from sulfonamide (S=O, ~1350 cm⁻¹) in or amide (C=O, ~1650 cm⁻¹) in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
